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Introduction
3,5-Diiodosalicylic acid (3,5-DISA) is a halogenated derivative of salicylic acid, characterized

by iodine atoms at the 3 and 5 positions of the benzene ring.[1][2] Its chemical structure,

C₇H₄I₂O₃, gives it a molecular weight of 389.91 g/mol .[1][3][4][5] This compound typically

appears as a white to off-white crystalline solid with a melting point in the range of 220-235°C.

[1][4] While sparingly soluble in water, it shows better solubility in organic solvents like ethanol

and acetone.[2][6]

Historically investigated for antimicrobial properties, 3,5-DISA has emerged as a molecule of

significant interest in medicinal chemistry and drug development.[6][7] Its applications range

from being a crucial intermediate in the synthesis of veterinary antiparasitic drugs like Closantel

and Rafoxanide to a powerful agent in preventing protein aggregation in amyloid diseases.[8]

[9] This guide provides a comprehensive overview of its key biological activities, supported by

quantitative data, experimental protocols, and pathway visualizations.

Interaction with Transport Proteins
The ability of 3,5-DISA to bind to major transport proteins like transthyretin and serum albumin

is central to its therapeutic potential and pharmacokinetic profile.

Transthyretin (TTR) Stabilization
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Transthyretin (TTR) is a homotetrameric protein found in plasma that is associated with

amyloid diseases such as senile systemic amyloidosis and familial amyloidotic polyneuropathy.

[10][11] The disease pathology involves the dissociation of the TTR tetramer into monomers,

which then misfold and aggregate into amyloid fibrils.[10][11]

3,5-DISA has been identified as a potent inhibitor of TTR amyloidogenesis.[1][12] It functions

by binding to the thyroxine-binding pockets within the central channel of the TTR tetramer.[1]

[10] This binding stabilizes the native tetrameric conformation, preventing its dissociation into

amyloidogenic monomers. The presence of iodine atoms is crucial for this high-affinity

interaction, fitting into the halogen binding pockets within the TTR channel.[10][12]
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Caption: Mechanism of TTR stabilization by 3,5-Diiodosalicylic Acid.

Compound Parameter Value Reference

3,5-Diiodosalicylic

acid
IC₅₀ ~50 µM [1]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://pubmed.ncbi.nlm.nih.gov/18155178/
https://www.rcsb.org/structure/3B56
https://pubmed.ncbi.nlm.nih.gov/18155178/
https://www.rcsb.org/structure/3B56
https://www.benchchem.com/product/b122350
https://www.researchgate.net/publication/5694343_Iodination_of_salicylic_acid_improves_its_binding_to_transthyretin
https://www.benchchem.com/product/b122350
https://pubmed.ncbi.nlm.nih.gov/18155178/
https://pubmed.ncbi.nlm.nih.gov/18155178/
https://www.researchgate.net/publication/5694343_Iodination_of_salicylic_acid_improves_its_binding_to_transthyretin
https://www.benchchem.com/product/b122350?utm_src=pdf-body-img
https://www.benchchem.com/product/b122350?utm_src=pdf-body
https://www.benchchem.com/product/b122350
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b122350?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


This protocol outlines the Thioflavin T (ThT) fluorescence assay used to monitor TTR

aggregation.

Protein Preparation: Recombinant human TTR is prepared and stored at a concentration of

10 µM in a 10 mM phosphate buffer (pH 7.4).

Incubation: TTR is incubated at 37°C in the presence of varying concentrations of 3,5-DISA

(e.g., 20–100 µM). A control sample without the inhibitor is run in parallel.

Aggregation Monitoring: The aggregation process is monitored over a period of 72 hours.[1]

Fluorescence Measurement: At specified time points, aliquots are taken from each sample

and mixed with a Thioflavin T solution. ThT fluorescence, which increases significantly upon

binding to amyloid fibrils, is measured using a spectrofluorometer with an excitation

wavelength of 450 nm and an emission wavelength of 485 nm.[1]

Data Analysis: The fluorescence intensity of samples with 3,5-DISA is compared to the

control to determine the percentage of inhibition. The IC₅₀ value is calculated from the dose-

response curve.

Confirmation: Transmission Electron Microscopy (TEM) can be used to visually confirm the

reduction of fibril formation in the presence of the inhibitor.[1]
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Caption: Experimental workflow for TTR amyloidogenesis inhibition assay.

Human Serum Albumin (HSA) Binding
3,5-DISA also demonstrates significant binding to human serum albumin (HSA), the most

abundant protein in blood plasma. This interaction is critical as it directly influences the

compound's pharmacokinetics, including its distribution and half-life in vivo.[1] Studies using

circular dichroism (CD) spectroscopy have shown that the binding of 3,5-DISA to HSA induces

chirality in the otherwise achiral compound.[1]

Protein Target Parameter Value
Cooperativity
(Hill Coeff.)

Reference

Human Serum

Albumin (HSA)

Dissociation

Constant (Kd)
~0.023 mM

3.1 (Positive

Cooperativity)
[1]
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Solution Preparation: Prepare stock solutions of HSA in a phosphate buffer (pH 7.4) and 3,5-

DISA in a suitable solvent (e.g., ethanol).

Titration: A fixed concentration of HSA is titrated with increasing concentrations of 3,5-DISA.

CD Spectra Acquisition: For each titration point, the CD spectrum is recorded in the far-UV

(200-250 nm) and near-UV (250-350 nm) regions to monitor changes in the secondary and

tertiary structure of HSA upon ligand binding.

Data Analysis: The change in molar ellipticity at a specific wavelength is plotted against the

ligand concentration.

Kd Determination: The dissociation constant (Kd) is determined by fitting the binding

isotherm data to a suitable binding model (e.g., the Hill equation), which also provides the

Hill coefficient to assess cooperativity.[1]

Enzyme and Receptor Interactions
Beyond transport proteins, 3,5-DISA interacts with specific enzymes and receptors, suggesting

a broader range of biological activities.

Enzymatic Inhibition: The compound has been shown to inhibit 20α-hydroxysteroid

dehydrogenase (AKR1C1), an enzyme involved in steroid metabolism.[1]

Receptor Agonism: 3,5-DISA exhibits agonist activity at GPR35, an orphan G protein-

coupled receptor implicated in various physiological processes.[13][14]

Target Activity Parameter Value Reference

20α-

hydroxysteroid

dehydrogenase

(AKR1C1)

Inhibition IC₅₀

Value not

specified in

results

[1]

GPR35 Agonism -
Activity

confirmed
[13][14]
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Applications in Plant Biology and Agriculture
Research has also explored the effects of 3,5-DISA in plants, particularly in the context of

iodine biofortification of crops like lettuce and tomato.

Studies show that 3,5-DISA is absorbed by plant roots, although less efficiently than inorganic

iodine (KI).[1] It tends to accumulate more in the roots than in the leaves. At higher

concentrations, it can exhibit phytotoxic effects, such as a reduction in shoot biomass in

tomatoes.[1] Furthermore, it influences plant metabolism by decreasing sugar accumulation at

high doses and altering antioxidant responses.[1] In lettuce, 3,5-DISA induces the synthesis of

iodinated phenolic derivatives and upregulates genes associated with stress responses.[1]

Plant Compound
Concentrati
on

Effect on
Shoot
Biomass

Effect on
Sugar
Content

Reference

Tomato 3,5-DISA 10–25 µM I Reduced - [1]

Tomato 3,5-DISA 50 µM I - Decreased [1]

Lettuce 3,5-DISA - No effect Reduced [1]

Synthesis and Purification
The synthesis of high-purity 3,5-DISA is essential for research and pharmaceutical applications.

Several methods have been established.

Common Synthesis Method: Iodination with Iodine
Monochloride
A prevalent method involves the direct electrophilic iodination of salicylic acid using iodine

monochloride (ICl).[1]

Dissolution: Salicylic acid (0.18 mole) is dissolved in glacial acetic acid (225 cc).[15]

Addition of Reagent: A solution of iodine monochloride (0.38 mole) in glacial acetic acid (165

cc) is added with stirring, followed by the addition of water (725 cc), which causes a yellow

precipitate to form.[15]
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Reaction: The mixture is heated to approximately 80°C and maintained at this temperature

for about twenty minutes with continuous stirring.[15]

Isolation: After cooling, the precipitate is filtered and washed with acetic acid and then water.

[15]

Purification: The crude solid is dissolved in warm acetone, filtered, and then reprecipitated by

the slow addition of water. The final product is filtered, washed with water, and dried.[15] This

method yields 3,5-diiodosalicylic acid with a melting point of 235–236°C and a yield of 91–

92%.[15]
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- Iodine Monochloride (ICl)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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